Octadeca-6,9-dien-1-ol
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Overview
Description
Octadeca-6,9-dien-1-ol, also known as linoleyl alcohol, is a long-chain fatty alcohol with the molecular formula C18H34O. It contains two double bonds located at positions 6 and 9, making it a dienol. This compound is a colorless oil and is produced by the reduction of linoleic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadeca-6,9-dien-1-ol can be synthesized through the reduction of linoleic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of linoleic acid. This method is preferred due to its efficiency and scalability. The process requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .
Chemical Reactions Analysis
Types of Reactions
Octadeca-6,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Further reduction can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form octadeca-6,9-dienoic acid.
Reduction: The reduction process can yield octadecanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Octadeca-6,9-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological membranes and lipid metabolism.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of octadeca-6,9-dien-1-ol involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and participate in lipid signaling pathways. The compound has been shown to interact with proteins such as hsp90, altering their function and potentially exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Octadecanol: A saturated fatty alcohol with no double bonds.
Octadeca-9,12-dien-1-ol: Another dienol with double bonds at positions 9 and 12.
Linoleic Acid: The carboxylic acid precursor of octadeca-6,9-dien-1-ol.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
octadeca-6,9-dien-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,12-13,19H,2-8,11,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJDHYZGKEUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50825402 |
Source
|
Record name | Octadeca-6,9-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50825402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71893-54-4 |
Source
|
Record name | Octadeca-6,9-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50825402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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